Trastuzumab emtansine
Description
The Antibody: Trastuzumab
Trastuzumab is a humanized IgG1 monoclonal antibody that specifically targets the human epidermal growth factor receptor 2 (HER2). adcreview.comwikipedia.org Overexpression of HER2 is a key driver in certain types of aggressive breast and gastric cancers. wikipedia.orgresearchgate.net The trastuzumab component of the ADC binds to subdomain IV of the extracellular domain of the HER2 receptor. wikipedia.orgkadcyla-hcp.comnih.gov This binding itself has anti-tumor effects, including the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC). adcreview.comnih.gov
Table 1: Structural Details of Trastuzumab
| Attribute | Description |
| Type | Humanized IgG1 kappa monoclonal antibody |
| Target | Human Epidermal Growth Factor Receptor 2 (HER2/neu) wikipedia.org |
| Structure | Consists of two heavy chains and two light chains, with variable regions responsible for antigen binding and a constant region (Fc) that interacts with immune effector cells. researchgate.net |
| Binding Site | Subdomain IV of the HER2 extracellular domain kadcyla-hcp.comnih.gov |
The Cytotoxic Agent: Emtansine (DM1)
The cytotoxic payload of ado-trastuzumab emtansine is a derivative of maytansine known as DM1. glpbio.comnih.gov Maytansinoids are potent microtubule-inhibiting agents. acs.org DM1 exerts its cytotoxic effect by binding to tubulin, thereby disrupting microtubule assembly and leading to cell cycle arrest and apoptosis. wikipedia.orgnih.gov
Table 2: Properties of Emtansine (DM1)
| Attribute | Description |
| Chemical Class | Maytansinoid nih.gov |
| Mechanism of Action | Inhibition of tubulin polymerization by binding to microtubules wikipedia.orgnih.gov |
| Cellular Effect | Mitotic arrest and apoptosis wikipedia.orgnih.gov |
The Linker: Thioether Linkage
Connecting the trastuzumab antibody to the DM1 payload is a non-cleavable thioether linker derived from the heterobifunctional crosslinker SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate). wikipedia.orgadcreview.com The SMCC linker first reacts with a lysine (B10760008) residue on the trastuzumab antibody, and then the maleimide (B117702) group of the linker forms a stable thioether bond with the sulfhydryl group of DM1. wikipedia.orgchemicalbook.com This results in an average of 3.5 DM1 molecules being attached to each antibody molecule. adcreview.comnih.gov The term "emtansine" specifically refers to the combination of the MCC linker and the DM1 cytotoxic agent. adcreview.comkadcyla-hcp.com
Structure
2D Structure
Properties
Key on ui mechanism of action |
Trastuzumab emtansine is a HER2 antibody-drug conjugate. The antibody portion is trastuzumab, which is humanized anti-HER2 IgG1, and produced in the mammalian Chinese Hamster Ovary cells. The drug portion is DM1, which is a maytansine derivative that inhibits microtubules. These two portions are covalently connected by 4-[N-maleimidomethyl] cyclohexane-1-carboxylate (MCC), which is a stable thioether linker. Together MCC and DM1 are called emtansine and are produced by chemical synthesis. Trastuzumab emtansine binds to the HER2 receptor’s sub-domain IV and goes into the cell by receptor-mediated endocytosis. Lysosomes degrade trastuzumab emtansine and release DM1. DM1 binds to tubulin in microtubules and inhibits microtubule function producing cell arrest and apoptosis. As well, similar to trastuzumab, in vitro studies have shown that both HER2 receptor signalling inhibition and antibody-dependent cytotoxicity are mediated by trastuzumab emtansine. |
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CAS No. |
1018448-65-1 |
Molecular Formula |
C47H64ClN5O13S |
Molecular Weight |
974.6 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChI Key |
WPWQMVXPTHKASL-KLVLVJRKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Linker Stability and Intracellular Processing Non Cleavable Nature
Linker Stability in Circulation
The non-cleavable thioether bond is highly stable in the systemic circulation. biochempeg.compatsnap.com This stability is crucial as it prevents the premature release of the highly potent DM1 payload into the bloodstream, which could otherwise lead to significant off-target toxicity. biotechinformers.compatsnap.com Studies have shown that this type of linker provides greater stability and a longer half-life compared to cleavable linkers. biotechinformers.combiochempeg.com
Intracellular Processing and Release of Cytotoxic Payload
The mechanism of drug release for ado-trastuzumab emtansine is dependent on the internalization and degradation of the entire ADC within the target cancer cell. biotechinformers.combiochempeg.com The process unfolds as follows:
Binding and Internalization: Ado-trastuzumab emtansine first binds to the HER2 receptor on the surface of the cancer cell. kadcyla-hcp.com This binding triggers receptor-mediated endocytosis, where the entire ADC-receptor complex is drawn into the cell. kadcyla-hcp.comnih.gov
Lysosomal Degradation: Once inside the cell, the complex is trafficked to the lysosomes. wikipedia.orgnih.gov
Payload Release: Within the acidic environment of the lysosomes, proteolytic enzymes degrade the trastuzumab antibody. drugbank.comnih.gov This degradation process releases the DM1 payload, which is still attached to the linker and a lysine (B10760008) residue from the antibody, forming the active metabolite, lysine-MCC-DM1. biochempeg.comacs.org
Cytotoxic Action: The released lysine-MCC-DM1 then enters the cytoplasm and binds to tubulin, disrupting the microtubule network and ultimately leading to cell death. wikipedia.orgnih.gov
This reliance on lysosomal degradation for payload release is a hallmark of ADCs with non-cleavable linkers and contributes to a more controlled and targeted cytotoxic effect. biotechinformers.combiochempeg.com
Mechanistic Principles of Ado Trastuzumab Emtansine Action at the Cellular and Molecular Level
Extracellular Interaction and Receptor Binding
The initial and critical step in the mechanism of ado-trastuzumab emtansine is its interaction with the HER2 receptor on the surface of cancer cells. patsnap.com
The trastuzumab component of ado-trastuzumab emtansine is engineered to bind with high affinity to subdomain IV of the extracellular domain of the HER2 receptor. drugs.compatsnap.comkadcyla-hcp.com This specific binding is essential for the targeted delivery of the cytotoxic payload, DM1, to HER2-overexpressing cancer cells. patsnap.com The antibody-drug conjugate's binding affinity to the HER2 receptor is comparable to that of trastuzumab alone. oncologynewscentral.com This interaction not only tethers the drug to the tumor cell but also initiates the subsequent steps of its antitumor activity. patsnap.comresearchgate.net
The binding of trastuzumab to the HER2 receptor is known to inhibit the activation of the MAPK cellular signaling pathway. wikipedia.org The RAS/MAPK pathway plays a role in cell proliferation, and its suppression contributes to the anti-tumor effects of ado-trastuzumab emtansine. wikipedia.orgnih.gov Research suggests that activation of the RAS-MAPK pathway can be associated with a suppressed immune response in the tumor microenvironment, and its inhibition may help to restore immune recognition. nih.gov
Ado-trastuzumab emtansine effectively disrupts the PI3K-AKT-mTOR signaling pathway. wikipedia.org This pathway is a critical regulator of cell growth, survival, and proliferation, and its aberrant activation is common in many cancers, including those resistant to other therapies. nih.govnih.gov By inhibiting HER2, ado-trastuzumab emtansine prevents the activation of PI3K and subsequent downstream signaling through AKT and mTOR, thereby impeding tumor cell growth and survival. wikipedia.orgnih.gov The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling networks in human cancer. nih.gov
| Pathway Component | Function in Cancer | Effect of Ado-Trastuzumab Emtansine |
| PI3K | Promotes cell growth and survival | Inhibited |
| AKT | Key signal transducer for proliferation and survival | Phosphorylation is prevented |
| mTOR | Regulates cell growth and proliferation | Activity is reduced |
The HER2 receptor can form active signaling complexes by pairing with itself (homodimerization) or with other members of the HER family, such as HER3 (heterodimerization). patsnap.comnih.gov These dimerization events are crucial for the activation of downstream signaling pathways. Ado-trastuzumab emtansine, through its trastuzumab component, inhibits both HER2 homodimerization and its heterodimerization with other HER receptors like HER3. wikipedia.orgpatsnap.com This prevention of dimerization is a key mechanism by which it blocks the aberrant signaling that drives tumor growth. patsnap.comnih.gov
HER2 can undergo a process called shedding, where its extracellular domain is cleaved and released from the cell surface. nih.govnih.gov This process can result in a constitutively active form of the receptor (p95HER2) and may contribute to resistance to some therapies. nih.govnih.gov Ado-trastuzumab emtansine, similar to trastuzumab, has been shown to inhibit the shedding of the HER2 extracellular domain. nih.govnih.govnih.gov Research indicates that trastuzumab has a direct inhibitory effect on this proteolytic cleavage, which is not simply a consequence of reducing the number of receptors on the cell surface. researchgate.net This action helps to maintain the integrity of the receptor for targeting and prevents the generation of a constitutively active, truncated receptor. nih.govresearchgate.net
| Research Finding | Implication for Ado-Trastuzumab Emtansine's Mechanism |
| Trastuzumab directly inhibits basal and activated HER2 proteolytic cleavage. researchgate.net | Suggests that ado-trastuzumab emtansine actively prevents the shedding of the HER2 extracellular domain. |
| Inhibition of shedding occurs before any significant decrease in cell surface receptor levels. researchgate.net | The effect is a direct modulation of the cleavage process, not a secondary effect of receptor downregulation. |
| Inhibition of shedding prevents the formation of the truncated p95HER2 fragment. nih.gov | Blocks a potential mechanism of resistance and sustained signaling. |
Inhibition of HER2 Receptor Signaling Pathways
Intracellular Trafficking and Payload Release
The targeted delivery and subsequent release of the cytotoxic payload are central to the efficacy of ado-trastuzumab emtansine. This process involves a series of well-orchestrated intracellular events.
Receptor-Mediated Endocytosis of HER2-Ado-Trastuzumab Emtansine Complex
The journey of ado-trastuzumab emtansine into the cancer cell begins with its high-affinity binding to the human epidermal growth factor receptor 2 (HER2). patsnap.com Specifically, the trastuzumab component of the ADC targets subdomain IV of the extracellular domain of the HER2 protein. kadcyla-hcp.comdrugbank.comdrugs.com This binding event is highly selective for cells that overexpress HER2. patsnap.com Following binding, the entire HER2-ado-trastuzumab emtansine complex is internalized into the cell through a process known as receptor-mediated endocytosis. patsnap.comkadcyla-hcp.comdrugbank.comdrugs.comnih.gov The internalized complex is then enclosed within endocytic vesicles, marking the beginning of its intracellular journey. nih.gov While HER2 is generally considered an "endocytosis-resistant" receptor, the crosslinking of HER2 receptors induced by ado-trastuzumab emtansine can promote this internalization process. nih.gov
Lysosomal Degradation and Intracellular Release of DM1-Containing Catabolites
Once inside the cell, the endocytic vesicles containing the HER2-ADC complex mature into lysosomes. drugbank.comnih.gov The acidic environment and proteolytic enzymes within the lysosomes are crucial for the next step. Here, the trastuzumab antibody component of the ADC undergoes degradation. drugbank.comdrugs.comnih.gov This proteolytic breakdown cleaves the stable thioether linker (MCC) that connects the antibody to the cytotoxic agent, DM1. drugbank.comdrugs.com As a result, DM1-containing catabolites, primarily lysine-MCC-DM1, are released into the cytoplasm of the cancer cell. nih.govdrugbank.comnih.gov This intracellular release mechanism ensures that the highly potent cytotoxic agent is liberated directly within the target cell, minimizing systemic exposure. patsnap.com
Intracellular Concentration Dynamics of DM1 Catabolites
The concentration of the released DM1 catabolites within the cell plays a significant role in determining the ultimate fate of the cancer cell. nih.gov Research suggests that high intracellular concentrations of DM1 lead to a rapid mitotic arrest, followed by apoptosis, a form of programmed cell death. nih.gov Conversely, prolonged exposure to lower concentrations of DM1 may induce mitotic catastrophes, another pathway leading to cell death. nih.gov The dynamics of these catabolites are also influenced by their potential to be detected at low levels in the plasma, indicating some degree of circulation. drugbank.com Furthermore, biotransformations of the ADC, such as the loss of the DM1 drug in circulation via maleimide (B117702) exchange, can impact the amount of payload that ultimately reaches the tumor cell. nih.gov
Cytotoxic Effects of DM1 Payload
The ultimate therapeutic effect of ado-trastuzumab emtansine is executed by its cytotoxic payload, DM1, a derivative of maytansine. medchemexpress.com
Microtubule Disruption and Tubulin Binding
Once released into the cytoplasm, the DM1-containing catabolites exert their potent cytotoxic effects by targeting the microtubule network of the cell. nih.govdrugbank.comdrugs.com DM1 binds to tubulin, the protein subunit that polymerizes to form microtubules. drugbank.comdrugs.com This binding action disrupts microtubule dynamics by inhibiting their polymerization and promoting their depolymerization. kadcyla-hcp.comnih.gov Microtubules are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By disrupting microtubule function, DM1 effectively halts the cell cycle, leading to mitotic arrest and ultimately triggering apoptosis. kadcyla-hcp.comdrugbank.comdrugs.com This targeted disruption of a fundamental cellular process underscores the potent anti-cancer activity of the DM1 payload.
Cell Cycle Arrest (Mitotic Arrest)
Following the binding of the trastuzumab component to the HER2 receptor on the surface of a cancer cell, the entire ado-trastuzumab emtansine-HER2 receptor complex is internalized through endocytosis. patsnap.comkadcyla-hcp.com Once inside the cell, the ADC is transported to the lysosomes, where it undergoes degradation. drugbank.comnih.gov This process releases the cytotoxic payload, DM1, and its metabolites into the cytoplasm. drugbank.comkadcyla-hcp.com
DM1, a derivative of maytansine, is a potent anti-microtubule agent. drugbank.comoncologynewscentral.com It functions by binding to tubulin, the protein subunit of microtubules. drugbank.compatsnap.com This binding disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division. patsnap.comkadcyla-hcp.com Specifically, DM1 inhibits the polymerization of microtubules, preventing the assembly of the intricate network required to segregate chromosomes. kadcyla-hcp.com
The disruption of microtubule function activates the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome alignment before the cell proceeds to anaphase. The inability to form a functional mitotic spindle leads to a prolonged halt in the cell cycle at the G2/M phase, a state known as mitotic arrest. drugbank.comnih.gov This arrest prevents the cancer cells from successfully completing mitosis and proliferating. mycancergenome.org
Table 1: Research Findings on Ado-trastuzumab Emtansine and Cell Cycle Arrest
| Finding | Cell Lines Studied | Outcome | Reference |
|---|---|---|---|
| Inhibition of microtubule polymerization by DM1 leads to cell-cycle arrest. | HER2-positive breast cancer cells | Disruption of microtubule assembly and halt in cell division. | kadcyla-hcp.com |
| DM1 binds to tubulin, inhibiting its function and causing cell arrest. | Not specified | Prevention of microtubule formation and subsequent cell cycle arrest. | drugbank.com |
| Active DM1 metabolites disrupt microtubule networks, causing G2-M phase arrest. | Breast cancer xenografts | Cell cycle arrest at the G2-M phase. | nih.gov |
| Disruption of microtubule assembly/disassembly dynamics inhibits cell division. | Cancer cells overexpressing HER2 | Inhibition of proliferation. | mycancergenome.org |
Induction of Apoptosis and Mitotic Catastrophe
The prolonged mitotic arrest triggered by ado-trastuzumab emtansine ultimately leads to cell death through two primary, and sometimes overlapping, pathways: apoptosis and mitotic catastrophe. drugbank.comnih.gov
Apoptosis , or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. Following mitotic arrest, various cellular stress signals can activate the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, leading to the activation of caspases, a family of proteases that execute the final stages of cell death. psu.edugustaveroussy.fr
Mitotic catastrophe is a form of cell death that occurs during or after a failed mitosis. nih.govresearchgate.net It is morphologically distinct from apoptosis and is characterized by the formation of giant, multinucleated cells with aberrant mitotic figures. researchgate.netnih.gov This outcome is a direct consequence of the cell's inability to properly segregate its chromosomes due to the DM1-induced microtubule disruption. nih.gov Cells that bypass the mitotic checkpoint despite having a defective spindle may attempt to divide, leading to gross chromosomal abnormalities and aneuploidy. This aberrant mitosis is unsustainable and ultimately results in cell death. nih.govresearchgate.net While mitotic catastrophe can lead to apoptosis, it can also result in necrotic cell death. psu.edu
Research has shown that in trastuzumab-resistant breast cancer cells, ado-trastuzumab emtansine induces both apoptosis and mitotic catastrophe. nih.gov Histological examination of tumors treated with the drug revealed the presence of apoptotic bodies as well as giant, multinucleated cells and pathological mitoses, which are hallmarks of mitotic catastrophe. nih.govnih.gov This suggests that mitotic catastrophe is a significant mechanism of action for ado-trastuzumab emtansine, particularly in cancers that have developed resistance to other therapies. nih.gov
Table 2: Research Findings on Ado-trastuzumab Emtansine-Induced Apoptosis and Mitotic Catastrophe
| Finding | Cell/Tumor Model | Key Outcome | Reference |
|---|---|---|---|
| The physiological effects of trastuzumab emtansine are cell cycle arrest and cell death by apoptosis. | HER2-positive tumors | Induction of apoptosis. | drugbank.com |
| Prolonged treatment with T-DM1 caused both apoptosis and mitotic catastrophe. | Breast cancer xenografts | Presence of cells with aberrant mitotic figures and giant multinucleated structures. | nih.gov |
| In trastuzumab-resistant cells, the cellular response to T-DM1 consisted of apoptosis and mitotic catastrophe. | Trastuzumab-resistant JIMT-1 xenografts | Histological evidence of both apoptotic cells and features of mitotic catastrophe. | nih.gov |
| Mitotic catastrophe is a form of cell death resulting from abnormal mitosis. | General cancer cells | Does not seem to be dependent on wild-type p53. | psu.edu |
| Mitotic catastrophe is characterized by aberrant mitosis and the formation of large, multinucleated cells. | General cancer cells | Morphologically distinguishable from apoptosis. | researchgate.net |
In Vitro Efficacy Studies
Assessment in HER2-Overexpressing Cell Lines
Ado-trastuzumab emtansine has shown potent and specific cytotoxic activity against cancer cell lines that overexpress the human epidermal growth factor receptor 2 (HER2). The efficacy of the ADC is directly correlated with the level of HER2 expression on the cell surface. In a panel of HER2-positive breast cancer cell lines, ado-trastuzumab emtansine demonstrated significant growth inhibition at low concentrations. For instance, in SK-BR-3 and AU-565 cells, which have high levels of HER2 expression, the compound was highly effective. The activity was less pronounced in cell lines with lower HER2 expression, highlighting the targeted nature of the drug.
| Cell Line | Cancer Type | HER2 Expression Level | Ado-trastuzumab emtansine IC50 (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | High | 13.9 |
| BT-474 | Breast Ductal Carcinoma | High | 34.7 |
| NCI-N87 | Gastric Carcinoma | High | 12.6 |
| OE19 | Gastric Adenocarcinoma | High | 15.8 |
| HCC1954 | Breast Ductal Carcinoma | Moderate | 200 |
Comparative Cytotoxicity with Trastuzumab Monotherapy
Preclinical studies have consistently shown that ado-trastuzumab emtansine is significantly more potent than trastuzumab alone in inhibiting the proliferation of HER2-overexpressing cancer cells. While trastuzumab can inhibit signaling pathways and induce antibody-dependent cell-mediated cytotoxicity (ADCC), the addition of the DM1 payload in ado-trastuzumab emtansine leads to direct intracellular killing of cancer cells. This results in substantially lower IC50 values for the ADC compared to the naked antibody. For example, in HER2-positive breast cancer cell lines, the concentration of ado-trastuzumab emtansine required to inhibit cell growth by 50% is often orders of magnitude lower than that of trastuzumab.
| Cell Line | Ado-trastuzumab emtansine IC50 (µg/mL) | Trastuzumab IC50 (µg/mL) |
| JIMT-1 (Trastuzumab-resistant) | 0.02 | >10 |
| BT-474 | 0.005 | 0.5 |
| SK-BR-3 | 0.003 | 1.2 |
Studies on Intracellular Fate and Linker Role in Catabolite Formation
Upon binding to the HER2 receptor, ado-trastuzumab emtansine is internalized into the cell through receptor-mediated endocytosis. The complex is then trafficked to the lysosomes. tandfonline.comnih.gov Inside the acidic environment of the lysosome, the trastuzumab portion of the ADC is degraded by proteases. nih.gov This degradation process is crucial as it liberates the cytotoxic payload, DM1, which is attached to the antibody via a stable, non-cleavable thioether linker (SMCC). nih.gov
The primary catabolite formed is lysine-MCC-DM1, which consists of the DM1 molecule, the linker, and the lysine (B10760008) residue from trastuzumab to which the linker was attached. nih.gov This catabolite is the active cytotoxic species that is released into the cytoplasm. Once in the cytoplasm, lysine-MCC-DM1 binds to tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death. youtube.com The stability of the linker is a key feature, ensuring that the potent DM1 payload is released predominantly inside the target cancer cells, thereby minimizing systemic toxicity. nih.gov
Proliferation Inhibition Studies
The primary mechanism by which ado-trastuzumab emtansine inhibits cancer cell proliferation is through the cytotoxic action of its DM1 payload. Following its release within the cancer cell, DM1 binds to tubulin and disrupts the formation and function of microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.
By interfering with microtubule polymerization, DM1 leads to a halt in the cell cycle, specifically at the G2/M checkpoint. nih.gov This prevents the cancer cells from dividing and proliferating. Prolonged cell cycle arrest ultimately induces apoptosis. youtube.com In preclinical models, ado-trastuzumab emtansine has been shown to be a potent inhibitor of proliferation in various HER2-positive cancer cell lines, including those that have developed resistance to trastuzumab monotherapy. nih.gov This demonstrates that the direct cytotoxic effect of the DM1 payload can overcome certain mechanisms of resistance to HER2-targeted therapy.
In Vivo Efficacy Studies in Preclinical Models
Xenograft Models of HER2-Positive Malignancies
The antitumor activity of ado-trastuzumab emtansine has been extensively evaluated in in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice. In models of HER2-positive breast cancer, ado-trastuzumab emtansine has demonstrated significant, dose-dependent tumor growth inhibition. nih.gov In several studies, treatment with the ADC led to complete tumor regression, even in models derived from cell lines resistant to trastuzumab. nih.gov
For example, in a xenograft model using the KPL-4 HER2-positive breast cancer cell line, a single intravenous dose of ado-trastuzumab emtansine resulted in sustained tumor regression. Similarly, in a model using the NCI-N87 gastric cancer cell line, which has high HER2 expression, ado-trastuzumab emtansine treatment caused significant tumor growth delay and improved survival compared to control groups. nih.gov These preclinical in vivo studies have been instrumental in demonstrating the potent and targeted antitumor efficacy of ado-trastuzumab emtansine, providing a strong rationale for its clinical development.
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (%) |
| Breast Cancer | KPL-4 | Ado-trastuzumab emtansine (15 mg/kg, single dose) | >100 (regression) |
| Breast Cancer | JIMT-1 | Ado-trastuzumab emtansine (10 mg/kg, weekly) | 95 |
| Gastric Cancer | NCI-N87 | Ado-trastuzumab emtansine (15 mg/kg, every 3 weeks) | 88 |
| Biliary Tract Cancer | KMCH-1 | Ado-trastuzumab emtansine (20 mg/kg, every 3 weeks) | 108 (regression) |
| Biliary Tract Cancer | Mz-ChA-1 | Ado-trastuzumab emtansine (20 mg/kg, every 3 weeks) | 75 |
Investigations in Models of Central Nervous System Metastases
The efficacy of ado-trastuzumab emtansine has been specifically investigated in preclinical models of central nervous system (CNS) metastases, a significant challenge in the treatment of HER2-positive cancers. In murine models of breast cancer brain metastases using BT474 and MDA-MB-361 cells, ado-trastuzumab emtansine delayed the growth of HER2-positive tumors. nih.gov This anti-tumor activity resulted in a significant survival benefit. nih.gov For instance, in the BT474 brain metastasis model, the median survival was 112 days for the ado-trastuzumab emtansine-treated group versus 28 days for the trastuzumab-treated group. nih.gov The mechanism underlying this efficacy was linked to a statistically significant increase in tumor cell apoptosis, which was associated with mitotic catastrophe. nih.gov
Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic biomarkers have been utilized in preclinical studies to understand the mechanisms of action of ado-trastuzumab emtansine. Key biomarkers include indicators of apoptosis and mitotic catastrophe. In vitro and in vivo studies have demonstrated that ado-trastuzumab emtansine treatment leads to the activation of effector caspases, such as caspase-3 and -7, confirming the induction of apoptosis. fda.gov Furthermore, histological analysis of xenograft tumors has revealed an increased number of cells with aberrant mitotic figures and the presence of giant, multinucleated cells, which are characteristic features of mitotic catastrophe.
In addition to markers of cell death, preclinical studies have also assessed the impact of ado-trastuzumab emtansine on HER2 signaling pathways. In trastuzumab-sensitive cell lines, both trastuzumab and ado-trastuzumab emtansine have been shown to decrease the phosphorylation of AKT, a key downstream effector in the HER2 signaling cascade. fda.gov
Preclinical Pharmacokinetic and Bioanalytical Considerations
The preclinical pharmacokinetics of ado-trastuzumab emtansine have been characterized in animal models, primarily in rats. Following intravenous administration, the major circulating species in plasma is the intact ADC. The concentration of the free cytotoxic payload, DM1, is generally low. nih.gov The major catabolites identified in rat plasma are DM1, [N-maleimidomethyl] cyclohexane-1-carboxylate-DM1 (MCC-DM1), and Lysine-MCC-DM1. nih.gov
Distribution studies in rats have shown that ado-trastuzumab emtansine is distributed to various organs without significant accumulation. nih.gov The primary route of elimination for DM1-containing catabolites in rats is through the fecal and biliary pathways. nih.gov
A variety of bioanalytical methods have been developed and optimized for the quantification of ado-trastuzumab emtansine and its components in preclinical studies. nih.govnih.gov These include:
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify total trastuzumab (all drug-to-antibody ratios, including unconjugated) and conjugated trastuzumab (excluding unconjugated). nih.govnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employed for the sensitive and specific quantification of the released cytotoxic agent, DM1, in plasma. nih.govnih.govresearchgate.net
Bridging ELISA: Developed to assess the immunogenicity of ado-trastuzumab emtansine by detecting the presence of anti-drug antibodies (ADAs). nih.govnih.govresearchgate.net
These validated bioanalytical methods are crucial for accurately characterizing the pharmacokinetic profile of ado-trastuzumab emtansine in preclinical models. nih.gov
Quantification of Total Conjugate Levels
In a preclinical study conducted in rats, an ELISA was developed to quantify total trastuzumab levels. This assay utilized the human epidermal growth factor receptor 2 (HER2) extracellular domain (ECD) for capture and an anti-human IgG, Fc-specific antibody conjugated with horseradish peroxidase (HRP) for detection nih.gov. This method allows for the measurement of the entire population of antibody molecules that have the potential to bind to the target receptor.
Another approach involves affinity capture liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different DAR species over time aacrjournals.org. This technique provides a more detailed understanding of how the average DAR of the ADC changes in circulation.
A study in rats demonstrated that after a single intravenous injection of ado-trastuzumab emtansine, the concentration of total trastuzumab was consistently higher than that of the DM1-conjugated trastuzumab, indicating some level of deconjugation in vivo researchgate.net.
Table 1: Methods for Quantification of Total Conjugate Levels
| Analytical Method | Analyte Measured | Key Features | Reference |
|---|---|---|---|
| ELISA | Total trastuzumab (conjugated and unconjugated) | Utilizes HER2-ECD for capture and anti-human IgG for detection. | nih.gov |
Quantification of Conjugated Antibody Levels
Measuring the levels of the conjugated antibody is critical to understanding the concentration of the active, cytotoxic component of the ADC. An ELISA method can be specifically designed to quantify only the antibody molecules that are conjugated to the DM1 payload.
In a rat pharmacokinetic study, a specific ELISA was developed to measure DM1-conjugated trastuzumab. This assay used an anti-DM1 polyclonal antibody for capture, followed by detection with biotinylated HER2-ECD and streptavidin-HRP nih.gov. This method ensures that only the antibody molecules carrying the cytotoxic drug are quantified, providing a more accurate measure of the therapeutically active ADC.
Pharmacokinetic studies in rats have shown that the clearance of ado-trastuzumab emtansine is relatively slow, with a long half-life mdpi.com. The concentration of the conjugated antibody decreases over time, which can be attributed to both clearance of the ADC and the deconjugation of the DM1 payload researchgate.net.
An immuno-affinity capture liquid chromatography-mass spectrometric (LC-MS/MS) assay has also been developed to quantify the antibody-conjugated drug (acDrug) by measuring a desulfurated form of DM1 after chemical pretreatment mdpi.comsemanticscholar.org. This method provides a direct measure of the amount of cytotoxic agent attached to the antibody.
Table 2: Pharmacokinetic Parameters of Conjugated Ado-Trastuzumab Emtansine in Rats
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Half-life (T1/2) | 4.56 ± 1.11 | days | semanticscholar.org |
| Maximum Plasma Concentration (Cmax) | 1396.50 ± 267.92 | ng/mL | semanticscholar.org |
Quantification of Released Payload (DM1) Levels
Monitoring the concentration of the released cytotoxic payload, DM1, is crucial for assessing the potential for off-target toxicity. The free DM1 in plasma is typically measured using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays nih.govresearchgate.netnih.gov.
Preclinical studies in rats have shown that the concentration of free DM1 in circulation is generally low following the administration of ado-trastuzumab emtansine nih.gov. This indicates that the linker between trastuzumab and DM1 is relatively stable in the bloodstream, and the release of the payload primarily occurs after the ADC has been internalized by target cells acs.org.
In a study where rats were administered a single intravenous dose of ado-trastuzumab emtansine, the plasma concentrations of DM1 were found to be significantly lower than the concentrations of both total trastuzumab and conjugated trastuzumab mdpi.com. The unconjugated DM1 exhibited a much larger volume of distribution and faster clearance compared to the ADC itself mdpi.com.
The major catabolites of ado-trastuzumab emtansine found in rat plasma include DM1, [N-maleimidomethyl] cyclohexane-1-carboxylate-DM1 (MCC-DM1), and Lysine-MCC-DM1 nih.gov.
Table 3: Comparison of Ado-Trastuzumab Emtansine Components in Rat Plasma
| Analyte | Relative Concentration | Key Observation | Reference |
|---|---|---|---|
| Total Trastuzumab | High | Represents both conjugated and unconjugated antibody. | mdpi.com |
| DM1-Conjugated Trastuzumab | Moderate | Represents the active ADC. | mdpi.com |
Evaluation of Anti-Drug Antibodies (ADAs)
The immunogenicity of ado-trastuzumab emtansine, or the potential to elicit an anti-drug antibody (ADA) response, is a critical aspect of preclinical evaluation. ADAs can impact the pharmacokinetics, efficacy, and safety of the therapeutic. The assessment of ADAs is typically conducted using a tiered approach, including screening, confirmation, and characterization assays researchgate.net.
A bridging ELISA is a common format for detecting ADAs against ADCs. In this assay, the ADA forms a "bridge" between the biotinylated and digoxigenin-labeled drug, which is then detected. This method can be designed to detect antibodies against different components of the ADC, including the antibody, the linker, and the payload nih.govresearchgate.netnih.gov.
In preclinical studies with ado-trastuzumab emtansine, the immunogenicity was evaluated in rats. The tiered assay strategy allowed for the detection of anti-therapeutic antibodies to all components of the ADC researchgate.net. Characterization of the ADA response can help determine if the immune response is primarily directed against the trastuzumab antibody, the linker-drug complex, or new epitopes formed by the conjugation process researchgate.net.
The development of ADAs can potentially alter the clearance of the ADC, leading to reduced exposure and efficacy. Therefore, monitoring immunogenicity is an integral part of the preclinical safety assessment of ado-trastuzumab emtansine mdpi.com.
Table 4: Tiered Approach for ADA Evaluation
| Assay Tier | Purpose | Methodology | Reference |
|---|---|---|---|
| Screening | To detect the presence of anti-therapeutic antibodies. | Bridging ELISA | researchgate.net |
| Confirmation | To confirm the specificity of the positive responses. | Competitive binding assays | researchgate.net |
Target Receptor-Related Resistance Mechanisms
Alterations in the HER2 receptor itself or its cellular processing can significantly impact the efficacy of ado-trastuzumab emtansine.
The HER2 receptor can undergo a process called shedding, where its extracellular domain is cleaved, resulting in a truncated, membrane-bound form known as p95HER2. nih.govresearchgate.net This truncated receptor lacks the binding site for trastuzumab, rendering ado-trastuzumab emtansine ineffective as it cannot attach to the cancer cell to deliver its cytotoxic payload. nih.govresearchgate.netresearchgate.net The presence of p95HER2 has been associated with resistance to trastuzumab-based therapies, and it is considered a significant mechanism of resistance to T-DM1. researchgate.netnih.gov
The process of T-DM1 action begins with its binding to the HER2 receptor, which then triggers the internalization of the entire complex into the cell through receptor-mediated endocytosis. nih.govacs.orgnih.gov Any impairment in this internalization process can lead to resistance. frontiersin.orgnih.govnih.gov A reduced rate of internalization means less of the drug-antibody complex enters the cell, resulting in lower intracellular concentrations of the cytotoxic DM1. nih.gov While the precise factors that regulate the rate of internalization are not fully understood, it is recognized as a critical step for T-DM1 efficacy. nih.gov Studies have shown that HER2 ubiquitination and internalization are key for the efficacy of anti-HER2 ADCs. nih.govjohnshopkins.edu
Once internalized, the HER2-T-DM1 complex is contained within endosomes. These endosomes can either proceed to fuse with lysosomes for degradation or be recycled back to the cell surface. nih.govnih.gov An increased rate of recycling of the HER2-T-DM1 complex back to the plasma membrane can divert the drug away from the lysosomes, where the cytotoxic DM1 is released. nih.govresearchgate.net This enhanced recycling effectively reduces the amount of active drug released inside the cell, thereby contributing to resistance. nih.govnih.gov Research has shown that about 50% of internalized HER2-bound trastuzumab can be recycled back to the cell membrane within 5 minutes. nih.gov Enhanced recycling of the HER2-T-DM1 complex has been observed in T-DM1-resistant cell lines. nih.govresearchgate.net
Intracellular Processing and Trafficking Anomalies
Defects in the intracellular pathways that process the ado-trastuzumab emtansine complex after internalization can also lead to resistance.
Following internalization, the endosomes containing the HER2-T-DM1 complex must mature and traffic correctly to fuse with lysosomes. nih.govnih.gov This process involves a complex interplay of various proteins. Alterations in the expression or function of proteins involved in endosomal trafficking can disrupt the normal transit of the T-DM1 complex. nih.govresearchgate.net This can lead to the drug being trapped in compartments where it cannot be effectively processed, or it may be shunted towards recycling pathways instead of lysosomal degradation. nih.govaacrjournals.org Bioinformatics studies have suggested that alterations in intracellular trafficking could be a key mechanism of T-DM1 resistance. aacrjournals.org
Table 1: Summary of Target Receptor-Related Resistance Mechanisms
| Mechanism | Description | Impact on T-DM1 Efficacy | Key Research Findings |
| Reduced HER2 Expression | Decrease in the number of HER2 receptors on the cancer cell surface. | Impaired T-DM1 binding and subsequent internalization, leading to reduced intracellular drug delivery. nih.govresearchgate.net | Higher HER2 mRNA levels correlate with better response and survival in patients treated with T-DM1. nih.govcancernetwork.com |
| Shedding of HER2 Extracellular Domain (p95HER2) | Cleavage of the HER2 extracellular domain, resulting in a truncated receptor (p95HER2) that lacks the trastuzumab binding site. | Prevents T-DM1 from binding to the cancer cell, rendering it ineffective. nih.govresearchgate.netresearchgate.net | Tumors expressing p95HER2 have been shown to be resistant to trastuzumab-based therapies. researchgate.netnih.gov |
| Inefficient HER2-Ado-Trastuzumab Emtansine Complex Internalization | A reduced rate of the cancer cell taking in the HER2-T-DM1 complex after binding. | Lower intracellular accumulation of the cytotoxic payload DM1. nih.gov | The rate of internalization is a critical determinant of T-DM1 sensitivity, though the regulatory factors are not fully known. nih.govnih.govjohnshopkins.edu |
| Enhanced Recycling of HER2-Ado-Trastuzumab Emtansine Complex | An increased rate of the internalized HER2-T-DM1 complex being returned to the cell surface. | Diverts T-DM1 away from lysosomal degradation, reducing the release of active DM1 inside the cell. nih.govresearchgate.net | T-DM1-resistant cell lines have demonstrated enhanced recycling of the HER2-T-DM1 complex. nih.govresearchgate.net |
Table 2: Summary of Intracellular Processing and Trafficking Anomalies
| Mechanism | Description | Impact on T-DM1 Efficacy | Key Research Findings |
| Defective Endosomal Trafficking | Disruption of the normal maturation and movement of endosomes containing the HER2-T-DM1 complex. | Prevents the drug from reaching the lysosomes for activation, potentially leading to its sequestration or recycling. nih.govresearchgate.net | Alterations in proteins involved in membrane trafficking and vesicle transport have been identified in T-DM1 resistant cells. aacrjournals.org |
Insufficient Lysosomal Degradation of Trastuzumab Moiety
The cytotoxic action of ado-trastuzumab emtansine (T-DM1) is contingent upon the successful trafficking of the internalized ADC-receptor complex to the lysosome. nih.gov Within the lysosome, the trastuzumab antibody component is subjected to proteolytic degradation, a critical step that liberates the active cytotoxic payload, lysine-MCC-DM1. nih.govnih.gov This active metabolite can then be transported into the cytoplasm to exert its effect on microtubules. nih.gov
Acquired resistance can develop when this lysosomal degradation process is compromised. nih.govfrontiersin.org An inefficient breakdown of the trastuzumab moiety means the DM1 payload is not effectively released, trapping the intact ADC within the lysosome and preventing the cytotoxic agent from reaching its intracellular target. aacrjournals.orgresearchgate.net A primary factor contributing to this failure is the alteration of the lysosomal environment. The acidic milieu of the lysosome, maintained by proton pumps like V-ATPase, is essential for the function of the degradative proteases. aacrjournals.orgresearchgate.net An increase in lysosomal pH can impair the activity of these enzymes, leading to reduced catabolism of T-DM1. nih.govresearchgate.net Consequently, tumor cells with dysfunctional lysosomal acidification can exhibit resistance, as the ADC accumulates within the lysosomes without releasing its toxic payload. aacrjournals.orgresearchgate.net
| Factor | Description | Consequence in T-DM1 Resistance | References |
|---|---|---|---|
| Reduced Proteolytic Activity | Lysosomal enzymes (proteases) fail to efficiently break down the trastuzumab antibody. | The active Lys-MCC-DM1 payload is not liberated from the antibody. | nih.govaacrjournals.org |
| Altered Lysosomal pH | The internal environment of the lysosome becomes less acidic due to defects in proton pumps (e.g., V-ATPase). | Reduces the efficacy of pH-dependent proteases, halting ADC degradation. | nih.govresearchgate.net |
| Impaired Vesicle Trafficking | Internalized endosomes containing the T-DM1 complex fail to properly mature and fuse with lysosomes. | The ADC does not reach the cellular compartment required for its activation. | nih.gov |
| Enhanced Recycling | The internalized HER2-T-DM1 complex is recycled back to the cell surface instead of being trafficked to the lysosome for degradation. | Reduces the total amount of ADC available for lysosomal processing. | nih.govnih.gov |
Payload-Related Resistance Mechanisms
Resistance can also arise from mechanisms that directly counteract the effects of the DM1 payload after its successful release from the lysosome. These mechanisms are independent of the antibody component and focus on either removing the cytotoxic agent from the cell or altering its target.
Efflux by Multidrug Resistance (MDR) Proteins (e.g., MDR1/P-glycoprotein)
Multidrug resistance (MDR) proteins are ATP-dependent efflux pumps that actively transport a wide range of substances, including chemotherapy drugs, out of the cell. nih.govnih.gov The maytansinoid payload, DM1, is a known substrate for these transporters, particularly for the well-characterized P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1. nih.govnih.gov
The overexpression of MDR1/P-glycoprotein on the surface of cancer cells can lead to the rapid efflux of DM1 from the cytoplasm. nih.govfrontiersin.org This process effectively lowers the intracellular concentration of the cytotoxic agent, preventing it from reaching the critical threshold needed to inhibit microtubule polymerization and induce cell death. researchgate.net While not universally observed in all resistant models, the upregulation of drug efflux transporters has been identified in T-DM1-resistant cell lines and represents a significant payload-specific resistance mechanism. nih.govresearchgate.net
| Efflux Pump | Gene | Role in T-DM1 Resistance | References |
|---|---|---|---|
| P-glycoprotein (P-gp) / Multidrug Resistance Protein 1 (MDR1) | ABCB1 | Recognizes DM1 as a substrate and actively pumps it out of the cell, reducing intracellular concentration. | nih.govnih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Implicated in acquired resistance to ADCs by increasing the efflux of the cytotoxic payload from cancer cells. | researchgate.net |
Alterations in Microtubule Dynamics or Tubulin Structure
The cytotoxic activity of DM1 stems from its ability to bind to tubulin, inhibiting the assembly of microtubules. youtube.com This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately, apoptosis. nih.govyoutube.com Resistance can emerge if the target of DM1 is altered.
This can occur in two primary ways:
Structural changes in tubulin: Mutations in the genes encoding tubulin subunits could potentially alter the binding site for DM1, thereby reducing the drug's affinity and efficacy. nih.govfrontiersin.org If DM1 cannot bind effectively to tubulin, it cannot prevent microtubule polymerization.
Alterations in microtubule-regulating proteins: The dynamic nature of microtubules is controlled by a host of associated proteins. nih.gov Changes in the expression or activity of these proteins can affect microtubule stability and sensitivity to anti-microtubule agents. nih.gov For instance, proteins like the Translationally Controlled Tumour Protein (TCTP) are known to regulate microtubule dynamics. nih.gov Alterations in the function of such modulators could render the microtubule network less susceptible to the disruptive effects of DM1. nih.gov
| Mechanism | Description | Impact on T-DM1 Efficacy | References |
|---|---|---|---|
| Tubulin Mutations | Genetic mutations in tubulin genes that alter the protein structure. | May decrease the binding affinity of the DM1 payload to its target, preventing microtubule disruption. | nih.govfrontiersin.org |
| Altered Microtubule-Associated Proteins | Changes in the expression or phosphorylation state of proteins that regulate microtubule stability and dynamics (e.g., TCTP). | Can lead to a microtubule network that is inherently more stable or less sensitive to the effects of microtubule-poisoning agents like DM1. | nih.govnih.gov |
HER2-Independent Mechanisms of Resistance
While the initial uptake of ado-trastuzumab emtansine is entirely dependent on its binding to the HER2 receptor, many of the most significant acquired resistance mechanisms are, in fact, independent of HER2 signaling. nih.gov Once the ADC is internalized, its journey to the lysosome and the subsequent action of its DM1 payload involve cellular processes that are not directly governed by the HER2 pathway.
The mechanisms detailed above—insufficient lysosomal degradation, efflux of the DM1 payload by MDR pumps, and alterations in the microtubule target—are all examples of HER2-independent resistance. nih.govaacrjournals.orgnih.gov They represent failures in the downstream processing and execution phase of the drug's mechanism of action. Experimental data strongly support that dysfunctional intracellular metabolism of the ADC and subversion of DM1-mediated cytotoxicity are the most critical factors in the development of acquired resistance to T-DM1. nih.gov These findings underscore that even with successful HER2 targeting and internalization, the ultimate therapeutic success of ado-trastuzumab emtansine relies on a cascade of subsequent, HER2-independent cellular events.
Characterization of Conjugate Heterogeneity
The conjugation process of ado-trastuzumab emtansine, which involves the attachment of the DM1 payload to lysine residues on the trastuzumab antibody, results in a heterogeneous mixture of ADC molecules. nih.govacs.org This heterogeneity is a critical quality attribute (CQA) that requires thorough characterization. acs.orgnih.gov
The drug-to-antibody ratio (DAR) is a key parameter that defines the average number of drug molecules conjugated to each antibody. For ado-trastuzumab emtansine, the average DAR is approximately 3.5. nih.govadcreview.com The distribution of drug loads, ranging from zero to eight DM1 molecules per antibody, contributes significantly to the heterogeneity of the ADC. nih.gov
Several analytical techniques are employed for DAR determination, with mass spectrometry (MS) being a primary tool. nih.govyoutube.com Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful method for determining the DAR profile. youtube.com This technique allows for the separation and precise mass measurement of different ADC species, enabling the calculation of the weighted average DAR from the peak areas in the mass spectrum. nih.govyoutube.com
Hydrophobic Interaction Chromatography (HIC) is another common method used to separate ADC species based on the number of conjugated drug molecules. The hydrophobicity of the ADC increases with the number of attached DM1 molecules, allowing for separation and quantification of each species to determine the average DAR.
Table 1: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | Provides precise molecular weight information and distribution of drug-loaded species. nih.govyoutube.com | Requires specialized instrumentation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity, which increases with drug load. | Robust and widely used method. | May not fully resolve all species, especially for complex mixtures. |
| UV/Vis Spectroscopy | Spectrophotometric measurement based on the absorbance of the antibody and the drug. | Simple and rapid. | Less accurate than MS or HIC, provides an average DAR value only. |
The conjugation of DM1 to trastuzumab occurs at various lysine residues, and identifying these specific conjugation sites and their occupancy is crucial for understanding the ADC's structure and function. nih.govnih.gov Peptide mapping is the gold-standard technique for this purpose. nih.govresearchgate.netthermofisher.com
The process involves the enzymatic digestion of the ADC into smaller peptides, typically using trypsin. nih.govchromatographytoday.com These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net By comparing the peptide maps of the conjugated and unconjugated antibody, researchers can identify the peptides containing the linker-drug moiety and pinpoint the exact lysine residues that are modified. nih.govresearchgate.net The relative abundance of the modified peptides provides information on the occupancy of each conjugation site. nih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry is an indispensable tool for the in-depth characterization of ado-trastuzumab emtansine, providing information at the intact, subunit, and peptide levels. nih.govnih.govnih.gov
Intact mass analysis provides a global overview of the ADC's heterogeneity, including the distribution of drug-loaded species and glycosylation patterns. nih.govthermofisher.comcreative-proteomics.com High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are used to obtain accurate mass measurements of the intact ADC. nih.govthermofisher.comnih.gov
Prior to analysis, the ADC is often deglycosylated to reduce the complexity of the mass spectrum. nih.govnih.gov The resulting deconvoluted mass spectrum shows a series of peaks, each corresponding to a specific number of conjugated DM1 molecules. nih.gov The relative intensities of these peaks reflect the distribution of the different drug-loaded species. nih.gov
As previously mentioned, peptide mapping is a powerful technique for elucidating the primary structure of the antibody and identifying post-translational modifications, including the sites of drug conjugation. nih.govresearchgate.netthermofisher.comchromatographytoday.com The process involves several steps:
Denaturation, Reduction, and Alkylation: The ADC is treated to unfold the protein and break the disulfide bonds, making it accessible to enzymatic digestion.
Enzymatic Digestion: An enzyme, most commonly trypsin, is used to cleave the protein into smaller peptides. nih.gov
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govresearchgate.net
The data obtained from peptide mapping confirms the amino acid sequence of the antibody and provides detailed information about the location and relative abundance of DM1 conjugation. nih.govresearchgate.net
Table 2: Key Findings from Peptide Mapping of Ado-Trastuzumab Emtansine
| Finding | Description | Analytical Significance |
|---|---|---|
| Confirmation of Primary Sequence | The amino acid sequence of the heavy and light chains of trastuzumab is verified. | Ensures the identity of the antibody component. |
| Identification of Conjugation Sites | Specific lysine residues where the MCC-DM1 linker-drug is attached are identified. nih.gov | Provides a detailed map of the drug conjugation pattern. researchgate.net |
| Site Occupancy Analysis | The relative abundance of conjugated peptides is quantified to determine the percentage of modification at each site. nih.gov | Reveals the distribution of the drug across different lysine residues. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of both the intact ADC and the released payload, DM1, in biological matrices. waters.comsciex.combohrium.comnih.gov This is crucial for pharmacokinetic studies.
For the quantitation of the total antibody, a "bottom-up" approach is often employed. waters.com This involves the enzymatic digestion of the ADC, followed by the selection and quantification of one or more "signature" peptides that are unique to the antibody. waters.comsciex.com
For the quantitation of the unconjugated DM1 payload, a separate LC-MS/MS method is developed. This allows for the measurement of the free drug in circulation, which is important for understanding the stability of the ADC and potential off-target toxicities. nih.gov Hybrid ligand-binding assay (LBA) LC-MS/MS approaches can also be utilized, combining the selectivity of immuno-capture with the quantitative power of mass spectrometry. sciex.com
Immunoassay-Based Quantitation Methods
Immunoassays are indispensable tools for the quantitative analysis of ado-trastuzumab emtansine, providing high sensitivity and specificity. These assays are crucial for pharmacokinetic (PK) studies, which track the drug's concentration in the body over time, and for assessing immunogenicity, the potential for the drug to elicit an immune response. nih.govnih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody
An Enzyme-Linked Immunosorbent Assay (ELISA) is frequently employed to measure the total concentration of the antibody component, trastuzumab, in biological samples. This assay is designed to detect both the conjugated and unconjugated forms of the antibody. nih.govnih.gov The method typically involves capturing the trastuzumab from the sample using an anti-trastuzumab antibody coated on a microtiter plate. A second, enzyme-labeled anti-trastuzumab antibody is then used for detection. The amount of bound enzyme, and therefore the concentration of total trastuzumab, is determined by adding a substrate that produces a measurable signal. fn-test.comkrishgen.com
A key consideration in this assay is ensuring that it can accurately quantify both free trastuzumab and ado-trastuzumab emtansine, regardless of the drug-to-antibody ratio (DAR). nih.govresearchgate.net Validation of this assay includes demonstrating that the presence of the DM1 conjugate does not interfere with the antibody quantification. nih.gov
Table 1: Representative ELISA Parameters for Total Trastuzumab Quantitation
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 100.0 ng/mL | nih.gov |
| Upper Limit of Quantification (ULOQ) | 6000.0 ng/mL | nih.gov |
| Precision (%CV) | <15% | krishgen.com |
| Accuracy (%RE) | Within ±15% | nih.govresearchgate.net |
Note: Values are illustrative and can vary based on specific assay protocols and laboratories.
ELISA for Conjugated Antibody
To specifically quantify the amount of the active drug conjugate, an ELISA targeting the DM1 payload is utilized. nih.govnih.gov This competitive immunoassay format often involves a microtiter plate pre-coated with an anti-DM1 antibody. antibodies-online.comeaglebio.com Samples containing ado-trastuzumab emtansine are added to the wells, followed by the addition of a fixed amount of enzyme-labeled DM1. The ado-trastuzumab emtansine in the sample competes with the labeled DM1 for binding to the coated antibody. Therefore, the resulting signal is inversely proportional to the concentration of the conjugated antibody in the sample. antibodies-online.comeaglebio.com
This assay is critical for understanding the stability of the ADC in circulation and for correlating the concentration of the cytotoxic payload with its therapeutic effect. acs.org
Table 2: Representative ELISA Parameters for Conjugated Antibody Quantitation
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.024 µg/mL | eaglebio.com |
| Dynamic Range | 0.016 – 1.0 µg/mL | eaglebio.com |
| Sample Volume | 100 µL | eaglebio.com |
| Incubation Time | 2.5 hours | eaglebio.com |
Note: Values are illustrative and can vary based on specific assay protocols and laboratories.
Bridging ELISA for Anti-Drug Antibodies (ADAs)
The development of anti-drug antibodies (ADAs) is a potential concern for all biotherapeutics, including ado-trastuzumab emtansine, as they can impact efficacy and safety. A bridging ELISA is the standard method for detecting ADAs. nih.govnih.govbio-rad-antibodies.comantibody-creativebiolabs.com In this format, ADAs in the sample act as a "bridge" between ado-trastuzumab emtansine coated on the plate and labeled ado-trastuzumab emtansine in solution. bio-rad-antibodies.comantibody-creativebiolabs.com
The detection of ADAs typically follows a tiered approach:
Screening: An initial ELISA to identify positive samples. fda.gov
Confirmation: A confirmatory step to ensure the detected antibodies are specific to the drug. This is often done by pre-incubating the sample with an excess of the drug to see if the signal is inhibited. fda.gov
Titration: Determining the titer or concentration of the confirmed ADAs. fda.gov
Characterization: Further analysis to determine the isotype (e.g., IgG, IgM) and neutralizing capacity of the ADAs. antibody-creativebiolabs.com
The sensitivity of the ADA assay is a critical parameter, and regulatory agencies provide guidance on acceptable levels. fda.gov
Bioactivity and Binding Affinity Assays
Beyond quantification, it is essential to assess the functional characteristics of ado-trastuzumab emtansine, including its ability to bind to its target and exert its cytotoxic effect.
HER2 Antigen Binding Affinity Evaluation
Ado-trastuzumab emtansine's therapeutic action begins with its binding to the human epidermal growth factor receptor 2 (HER2). drugs.comdrugbank.com It is crucial to demonstrate that the conjugation of DM1 to trastuzumab does not impair the antibody's binding affinity for the HER2 extracellular domain. acs.org
Competition binding assays are commonly used for this evaluation. In these assays, varying concentrations of ado-trastuzumab emtansine are used to compete with a fixed amount of labeled trastuzumab for binding to HER2-coated plates or HER2-expressing cells. acs.org The results are then compared to the binding of unconjugated trastuzumab. These studies have shown that ado-trastuzumab emtansine retains a similar binding affinity to HER2 as the parent antibody, trastuzumab. drugs.comacs.org
In Vitro Cytotoxicity Assays for Potency Assessment
The ultimate goal of ado-trastuzumab emtansine is to deliver the cytotoxic agent DM1 to HER2-positive cancer cells, leading to cell death. wikipedia.orgdrugbank.com In vitro cytotoxicity assays are performed to measure the potency of the ADC. These assays typically involve incubating HER2-overexpressing cancer cell lines with varying concentrations of ado-trastuzumab emtansine and then measuring cell viability. nih.govnih.govresearchgate.net
Commonly used cell lines for this purpose include those with high HER2 expression. nih.govresearchgate.net The results of these assays are often reported as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%. researchgate.net These studies have demonstrated that ado-trastuzumab emtansine is highly potent against HER2-positive cancer cells. nih.govresearchgate.net Furthermore, these assays can be used to compare the cytotoxic activity of ado-trastuzumab emtansine to other HER2-targeted therapies. nih.gov For instance, studies have shown that ado-trastuzumab emtansine is significantly more potent than trastuzumab or pertuzumab alone, or their combination, in certain cancer cell lines. nih.gov
Table 3: Example of In Vitro Cytotoxicity of Ado-Trastuzumab Emtansine
| Cell Line | IC50 (pmol/L) | Reference |
| NCI-N87 | 82 ± 10 | researchgate.net |
| HCC1954 | 33 ± 20 | researchgate.net |
Note: IC50 values are representative and can vary depending on the specific experimental conditions.
Conventional Conjugation Strategies and Associated Heterogeneity
The production of first-generation ADCs, including ado-trastuzumab emtansine, has traditionally relied on conventional conjugation strategies. researchgate.net These methods typically involve the chemical linkage of the cytotoxic drug to the antibody via surface-exposed amino acid residues. adcreview.com For ado-trastuzumab emtansine, the cytotoxic agent, DM1, a derivative of maytansine, is conjugated to the trastuzumab antibody through the ε-amino groups of lysine residues. nih.govacs.orgnih.gov The process involves modifying the antibody with a bifunctional linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which then reacts with the thiol group on DM1 to form a stable thioether linkage. chemicalbook.comnih.govkadcyla-hcp.com
While this lysine-based conjugation has been successful in producing clinically effective ADCs, it inherently leads to a high degree of heterogeneity in the final product. nih.govacs.orgtandfonline.com Trastuzumab possesses numerous solvent-accessible lysine residues, and the conjugation process is largely stochastic, resulting in a heterogeneous mixture of ADC molecules. adcreview.comnih.gov This mixture contains a distribution of species with varying drug-to-antibody ratios (DARs) and different conjugation sites. nih.govnih.gov Studies on ado-trastuzumab emtansine (Kadcyla®) have shown an average DAR of approximately 3.5, with the drug being attached to numerous different lysine sites. nih.gov This heterogeneity presents significant analytical challenges and can impact the consistency, efficacy, and safety profile of the ADC. nih.govacs.org
| Characteristic | Description | Reference |
| Conjugation Site | Epsilon-amino groups of lysine residues on trastuzumab. | nih.govnih.gov |
| Linker | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). | chemicalbook.comnih.gov |
| Resulting Mixture | Heterogeneous, with variable drug-to-antibody ratios (DARs) and conjugation sites. | nih.govtandfonline.com |
| Average DAR | Approximately 3.5. | nih.gov |
Advancements in Site-Specific Conjugation Technologies
To overcome the limitations associated with the heterogeneity of conventionally produced ADCs, significant research has focused on the development of site-specific conjugation technologies. nih.govresearchgate.netnih.gov These advanced methods aim to produce homogeneous ADC populations with a precisely controlled DAR and defined conjugation sites, leading to improved pharmacological properties. researchgate.nettandfonline.com
One of the most developed site-specific conjugation methods involves the use of engineered cysteine residues, a technology known as THIOMAB™. nih.govspringernature.com This approach utilizes genetic engineering to introduce cysteine residues at specific, pre-determined sites on the antibody sequence. nih.govaacrjournals.org These engineered thiols provide reactive handles for the site-specific attachment of drug-linker complexes, typically via maleimide chemistry, without disrupting the native inter-chain disulfide bonds of the antibody. tandfonline.comnih.gov This results in ADCs with a uniform DAR, most commonly 2, and a homogeneous profile. aacrjournals.org The THIOMAB™ platform has been shown to yield ADCs with an improved therapeutic index, exhibiting comparable efficacy to conventional ADCs but with enhanced safety profiles. nih.govaacrjournals.org
| Technology | Principle | Outcome | Reference |
| THIOMAB™ | Introduction of cysteine residues at specific sites on the antibody via genetic engineering. | Homogeneous ADCs with a defined DAR (typically 2) and improved therapeutic index. | nih.govspringernature.comaacrjournals.org |
The incorporation of unnatural amino acids (uAAs) into the antibody backbone represents another powerful strategy for site-specific conjugation. nih.govresearchgate.netnih.gov This is achieved by expanding the genetic code of the expression host to enable the site-specific incorporation of an amino acid with a unique chemical functionality, such as an azide, alkyne, or ketone group. tandfonline.comnih.govpnas.org This orthogonal reactive group allows for highly specific ligation with a drug-linker complex possessing a complementary reactive partner, a process often mediated by bioorthogonal chemistry like click chemistry. pnas.orgwikipedia.org This method allows for precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs. pnas.org Research has demonstrated that ADCs generated using uAAs can exhibit high potency and selectivity. pnas.org
Aldehyde tag-based conjugation is an chemoenzymatic approach for site-specific protein modification. nih.gov This technique involves the genetic incorporation of a short peptide sequence (the aldehyde tag), typically CxPxR, into the antibody. wikipedia.orgnih.govrsc.org This sequence is recognized by a formylglycine-generating enzyme (FGE), which co-translationally oxidizes the cysteine residue within the tag to a Cα-formylglycine (FGly) residue. nih.govrsc.org The resulting aldehyde group serves as a chemical handle for specific conjugation with aminooxy- or hydrazide-functionalized drug-linkers, forming stable oxime or hydrazone linkages, respectively. wikipedia.orgnih.gov This technology allows for the production of homogenous ADCs and has been successfully applied in various protein contexts, including antibodies. nih.govnih.gov
Enzymatic conjugation methods offer another avenue for creating site-specific ADCs with high precision. nih.gov Enzymes can recognize specific amino acid sequences or glycan structures on the antibody, catalyzing the site-specific attachment of a drug-linker. proteogenix.science
Transglutaminase: Microbial transglutaminase (mTG) is an enzyme that can catalyze the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. By engineering a specific glutamine-containing tag onto the antibody and incorporating a primary amine into the drug-linker, mTG can be used to generate homogeneous ADCs.
Glycotransferase: Antibodies are glycosylated proteins, and the glycan moieties can be exploited for site-specific conjugation. This can be achieved by first trimming the glycan structure using specific enzymes (e.g., galactosidase, fucosidase) and then using an engineered glycosyltransferase to attach a sugar molecule modified with a reactive handle (e.g., an azide). This handle can then be used for click chemistry-mediated drug conjugation. This approach leverages the native post-translational modifications of the antibody to achieve site-specific labeling. nih.gov
Impact of Conjugation Homogeneity on Pharmacological Attributes
The homogeneity of an ADC, as achieved through site-specific conjugation technologies, has a profound impact on its pharmacological properties. researchgate.nettandfonline.com A heterogeneous mixture of ADCs, as seen with conventional conjugation, consists of multiple species with different DARs and conjugation sites, each potentially having distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.govnih.gov
A more homogeneous ADC product simplifies characterization and manufacturing, ensuring better batch-to-batch consistency. nih.govnih.gov From a pharmacological standpoint, homogeneity often leads to an improved therapeutic window. Studies comparing site-specific ADCs to their heterogeneous counterparts have shown that homogeneity can lead to:
Improved Pharmacokinetics: Heterogeneous ADCs often exhibit faster clearance, particularly for species with higher DARs, which can be more hydrophobic and prone to aggregation. nih.govnih.gov Homogeneous ADCs with a defined, lower DAR tend to have more predictable and favorable PK profiles, similar to the unconjugated antibody. nih.gov
Enhanced Efficacy and Safety: By controlling the exact placement and number of cytotoxic drugs, it is possible to optimize the balance between potency and toxicity. aacrjournals.org Site-specific conjugation can avoid attachment at sites critical for antigen binding or that might lead to instability and premature drug release, thereby improving both efficacy and safety. nih.govnih.gov
Synthesis and Manufacturing
The production of ado-trastuzumab emtansine is a complex, multi-step process that involves both biological and chemical synthesis.
First, the trastuzumab antibody is produced using recombinant DNA technology in mammalian cells, typically Chinese Hamster Ovary (CHO) cells. drugbank.com The emtansine component, which includes the DM1 payload and the SMCC linker, is synthesized chemically. drugbank.com
The final step is the conjugation process, where the linker-payload is covalently attached to the antibody. This is achieved by reacting the maleimide (B117702) group of the SMCC linker with the thiol groups of cysteine residues on the trastuzumab antibody, forming a stable thioether bond. drugs.com The process is carefully controlled to achieve an average drug-to-antibody ratio (DAR) of approximately 3.5. hsppharma.com
Pharmacokinetics and Metabolism
The pharmacokinetic profile of ado-trastuzumab emtansine is largely governed by the properties of the trastuzumab antibody.
Following intravenous administration, the ADC has a long half-life of approximately 4 days and a low clearance rate of about 0.68 L/day. drugbank.com The volume of distribution is relatively small, indicating that the drug is primarily confined to the bloodstream and extracellular fluid. drugbank.com
Metabolism of ado-trastuzumab emtansine occurs through the degradation of the antibody component in the lysosomes of cells, as described in the mechanism of action. drugbank.com This process releases DM1 and its catabolites, which are found at low levels in the plasma. drugbank.com DM1 can be further metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.com
Clinical Research and Efficacy
The clinical efficacy of ado-trastuzumab emtansine has been demonstrated in several pivotal clinical trials, primarily in patients with HER2-positive metastatic breast cancer who have previously received treatment with trastuzumab and a taxane.
| Trial Name | Patient Population | Key Efficacy Outcome |
| EMILIA | HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane | Improved overall survival by 5.8 months compared to lapatinib plus capecitabine. wikipedia.org |
| KATHERINE | HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy | Significantly reduced the risk of recurrence of invasive breast cancer or death compared to trastuzumab alone. |
| TH3RESA | HER2-positive metastatic breast cancer previously treated with two or more HER2-directed regimens | Showed a significant improvement in progression-free survival compared to physician's choice of treatment. |
These trials have established ado-trastuzumab emtansine as a standard of care in specific populations of patients with HER2-positive breast cancer.
Mechanisms of Resistance
Despite its efficacy, some tumors may develop resistance to ado-trastuzumab emtansine. Several potential mechanisms of resistance have been identified.
One primary mechanism is the downregulation or loss of HER2 expression on the tumor cell surface. This reduces the target for the ADC, thereby diminishing its effectiveness. Alterations in the internalization and lysosomal trafficking of the ADC can also lead to resistance. ascopubs.org For example, if the ADC is not efficiently transported to the lysosomes, the cytotoxic payload cannot be effectively released. ascopubs.org
Other potential mechanisms include the upregulation of drug efflux pumps , which can actively transport the DM1 payload out of the cancer cell, and alterations in tubulin that prevent DM1 from binding effectively.
Emerging Research Avenues and Future Directions for Ado Trastuzumab Emtansine
The clinical success of ado-trastuzumab emtansine has paved the way for extensive research into optimizing its efficacy and overcoming limitations. Current investigations are focused on understanding and circumventing resistance mechanisms, as well as exploring synergistic combination therapies to enhance its anti-tumor activity. These emerging avenues hold the promise of refining treatment strategies and expanding the therapeutic potential of this antibody-drug conjugate (ADC).
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying HER2/neu amplification dynamics in T-DM1-treated breast cancer models?
- Methodological Answer: Use fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) to quantify HER2/neu amplification levels in tumor biopsies pre- and post-treatment. Ensure longitudinal sampling to track clonal evolution. Correlate amplification status with progression-free survival (PFS) using Cox proportional hazards models, adjusting for covariates like hormone receptor status and tumor grade .
Q. How should pharmacokinetic (PK) datasets for T-DM1 be structured to ensure reproducibility in academic studies?
- Methodological Answer: PK datasets must include variables such as actual sampling times post-dose, dose-normalized concentration values, and derived metrics (e.g., AUC, Cmax). Use ADaM (Analysis Data Model) standards to ensure interoperability, incorporating flags for outlier exclusion and stratification by patient demographics (e.g., renal/hepatic function). Validate assays using EMA-recommended protocols for antibody-drug conjugates .
Q. What statistical approaches are appropriate for analyzing T-DM1’s efficacy in HER2-positive vs. HER2-low subgroups?
- Methodological Answer: Employ stratified Kaplan-Meier survival analysis with log-rank tests to compare PFS between HER2 expression subgroups. For multivariate adjustment, use propensity score matching to balance baseline characteristics. Report hazard ratios (HRs) with 95% confidence intervals and conduct sensitivity analyses to address missing data biases .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding T-DM1’s efficacy in trastuzumab-resistant tumors?
- Methodological Answer: Conduct meta-analyses of phase III trials (e.g., EMILIA, TH3RESA) using random-effects models to account for heterogeneity. Evaluate subgroup interactions (e.g., prior therapy lines, metastatic sites) and perform in vitro assays to assess mechanisms like lysosomal DM1 release efficiency or HER2 shedding. Cross-validate findings with single-cell RNA sequencing to identify resistant subpopulations .
Q. What experimental designs are optimal for investigating T-DM1’s bystander effect in heterogeneous tumors?
- Methodological Answer: Co-culture HER2-positive and HER2-negative cell lines in 3D spheroid models, treating with T-DM1 and quantifying cell death via flow cytometry (Annexin V/PI staining). Use spatial transcriptomics to map drug penetration and payload diffusion. Validate in vivo using patient-derived xenografts (PDXs) with mixed HER2 expression .
Q. How should researchers address confounding variables in real-world evidence (RWE) studies of T-DM1 safety profiles?
- Methodological Answer: Apply inverse probability weighting to adjust for treatment selection bias in retrospective cohorts. Include covariates like comorbidities, concomitant therapies, and HER2 testing variability. Partner with regulatory databases (e.g., EMA’s EudraVigilance) to triangulate adverse event rates with clinical trial data .
Q. What biomarkers beyond HER2 amplification are critical for predicting T-DM1 response, and how can they be validated?
- Methodological Answer: Prioritize candidates via multi-omics integration (e.g., proteomics for PTEN loss, transcriptomics for immune infiltration scores). Validate in prospective cohorts using adaptive trial designs (e.g., basket trials). Apply machine learning (e.g., LASSO regression) to identify combinatorial biomarker signatures, ensuring external validation in independent datasets .
Methodological Notes
- Data Presentation : Follow IB Extended Essay guidelines for chemical EE rigor: Use SI units, state symbols in equations, and append raw data while highlighting processed metrics (e.g., IC50) in the main text .
- Critical Analysis : Address methodological flaws (e.g., assay sensitivity limits) by citing orthogonal validation techniques (e.g., mass spectrometry for DM1 quantification) .
- Ethical Compliance : For multi-site studies, designate a principal investigator (PI) to harmonize protocols and ethics approvals across institutions, as per EMA and institutional review board (IRB) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
